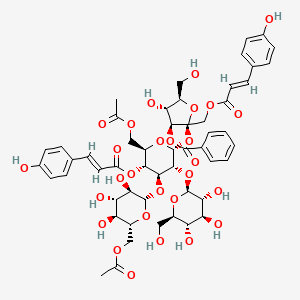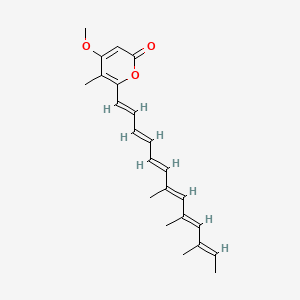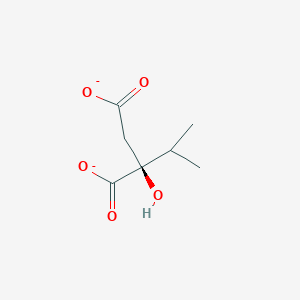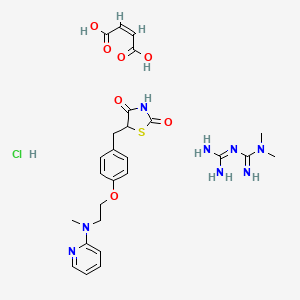
NFPLP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nor-2-formylpyridoxal-5’-phosphate is a derivative of pyridoxal 5’-phosphate, which is a coenzyme involved in various enzymatic reactions. This compound is part of the vitamin B6 family and plays a crucial role in amino acid, carbohydrate, and lipid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nor-2-formylpyridoxal-5’-phosphate involves the modification of pyridoxal 5’-phosphate through specific chemical reactions. One common method includes the formylation of pyridoxal 5’-phosphate under controlled conditions to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of 2-Nor-2-formylpyridoxal-5’-phosphate typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nor-2-formylpyridoxal-5’-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the formyl group to other functional groups.
Substitution: The formyl group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-Nor-2-formylpyridoxal-5’-phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in enzyme catalysis and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in modifying hemoglobin for improved oxygen transport
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Nor-2-formylpyridoxal-5’-phosphate involves its interaction with specific enzymes and proteins. It acts as a coenzyme, facilitating various biochemical reactions by forming covalent bonds with amine or thiol groups on target molecules. This interaction can alter the activity of enzymes and affect metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridoxal 5’-phosphate: The parent compound, involved in numerous enzymatic reactions.
Pyridoxine: Another vitamin B6 vitamer, less reactive than pyridoxal 5’-phosphate.
Pyridoxamine: A related compound with similar coenzyme functions
Uniqueness
This makes it a valuable tool in both research and industrial applications .
Eigenschaften
CAS-Nummer |
42253-87-2 |
|---|---|
Molekularformel |
C8H8NO7P |
Molekulargewicht |
261.13 g/mol |
IUPAC-Name |
(4,6-diformyl-5-hydroxypyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H8NO7P/c10-2-6-5(4-16-17(13,14)15)1-9-7(3-11)8(6)12/h1-3,12H,4H2,(H2,13,14,15) |
InChI-Schlüssel |
CRZDHHVBLGDCIO-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
Kanonische SMILES |
C1=C(C(=C(C(=N1)C=O)O)C=O)COP(=O)(O)O |
| 42253-87-2 | |
Synonyme |
2-nor-2-formylpyridoxal-5'-phosphate NFPLP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-fluorophenyl)-N-[(Z)-(3-fluorophenyl)methylideneamino]methanimine](/img/structure/B1235530.png)

![ethyl 2-{[(1E)-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)methylene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1235534.png)
![1-[(Z)-3,4-dihydro-2H-naphthalen-1-ylideneamino]-3-propan-2-ylthiourea](/img/structure/B1235536.png)




![1-[(Z)-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]methyl]-1,2,3,4,5,6,7,8-octahydronaphthalen-2-ol](/img/structure/B1235545.png)

![[(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienyl] 2-bromoacetate](/img/structure/B1235548.png)
![(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid](/img/structure/B1235552.png)


